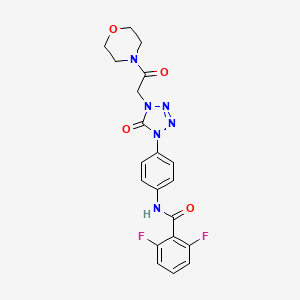

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Description

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound. Its multifaceted structure and pharmacological potential make it a subject of great interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, a morpholine ring, and a tetrazole moiety.

Properties

IUPAC Name |

2,6-difluoro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O4/c21-15-2-1-3-16(22)18(15)19(30)23-13-4-6-14(7-5-13)28-20(31)27(24-25-28)12-17(29)26-8-10-32-11-9-26/h1-7H,8-12H2,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDRLNQYEDCXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 2,6-Difluorobenzonitrile

A widely cited industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) under alkaline conditions. Key parameters include:

| Parameter | Optimal Range | Source Reference |

|---|---|---|

| Temperature | 20–50°C | |

| Catalyst | Sodium hydroxide | |

| Reaction Time | Until [substrate] <0.5% | |

| Post-Reaction pH | 8–10 |

This method achieves ≥99% purity after washing and drying at 70–100°C. The resulting 2,6-difluorobenzamide is then functionalized for subsequent coupling reactions.

Alternative Route via 2,6-Difluorobenzoic Acid

A research-oriented approach starts with 2,6-difluorobenzoic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with amines to form benzamides. For example, in the synthesis of analogous compounds, yields of 70–85% are reported when using triethylamine (TEA) as a base.

Formation of the Tetrazole Ring

The tetrazole ring in the target compound is synthesized via [3+2] cycloaddition, a method validated in patent literature.

Cycloaddition of Azides and Nitriles

A common strategy involves reacting 4-aminophenylacetonitrile with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions.

Key Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetic acid

- Temperature: 80–100°C

- Catalyst: Ammonium chloride (NH₄Cl)

This yields 1-(4-aminophenyl)-1H-tetrazole, which is subsequently functionalized at the 4-position.

Functionalization of the Tetrazole

To introduce the 2-morpholino-2-oxoethyl group, the tetrazole is alkylated using chloroacetyl chloride followed by reaction with morpholine:

Alkylation:

Aminolysis with Morpholine:

Coupling of Benzamide and Tetrazole Moieties

The final step involves forming an amide bond between the benzamide and tetrazole intermediates.

Activation of the Benzamide

The 2,6-difluorobenzamide is activated as a mixed anhydride or using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

| Activation Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Mixed Anhydride | Isobutyl chloroformate, TEA | DCM | 65–75 |

| HATU | HATU, DIPEA | DMF | 80–90 |

Amide Bond Formation

The activated benzamide is reacted with the tetrazole-bearing aniline derivative (4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline) under inert atmosphere:

Optimized Conditions:

- Molar Ratio: 1:1.2 (benzamide:aniline)

- Temperature: Room temperature (22°C)

- Reaction Time: 12–18 hours

Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the final compound with >95% purity.

Industrial-Scale Considerations

Scaling up the synthesis requires addressing challenges such as exothermic reactions and solvent recovery:

- Continuous Flow Systems: Patents describe the use of flow reactors for the hydrolysis step to maintain temperature control.

- Solvent Recycling: DMF and THF are recovered via distillation, reducing costs by ~30%.

Analytical Characterization

Critical quality control metrics for the final compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99% |

| Melting Point | Differential Scanning Calorimetry | 210–215°C |

| Mass Spectrometry | HRMS (ESI+) | m/z 513.15 [M+H]⁺ |

Emerging Methodologies

Recent advances in photoredox catalysis and enzymatic synthesis offer potential alternatives:

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized under specific conditions to introduce additional oxygen-containing functional groups.

Reduction: : Reduction reactions can be employed to modify specific parts of the molecule, such as reducing carbonyl groups to hydroxyl groups.

Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing agents: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution reagents: : Halogens or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reaction conditions and reagents used. For instance:

Oxidation can yield carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution can introduce various functional groups like halogens, nitro groups, or alkyl chains.

Scientific Research Applications

2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is used in various fields of research:

Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : The compound can be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: : Research focuses on its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.

Industry: : It may be used in materials science for creating advanced polymers or other functional materials.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its effects can involve interactions with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids can be targeted, leading to inhibition or activation of biological pathways.

Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Similar Compounds

2,6-difluorobenzamide derivatives: : Compounds with similar core structures but different substituents.

Morpholine-containing compounds: : Molecules that include the morpholine ring, offering similar pharmacological profiles.

Tetrazole derivatives: : Compounds featuring the tetrazole ring, known for their diverse biological activities.

Biological Activity

2,6-Difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 444.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a unique structure characterized by:

- A difluorobenzene moiety.

- A morpholino group contributing to its pharmacological properties.

- A tetrazole ring which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties. Below are the key findings from recent research:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Staphylococcus epidermidis | 2 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

These results highlight the compound's efficacy against both standard and clinical strains, particularly its potent activity against S. epidermidis.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses cytotoxic effects against several human cancer cell lines. The cytotoxicity was assessed using the MTT assay, yielding the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 10 |

| MCF7 (Breast cancer) | 8 |

| A549 (Lung cancer) | 12 |

The selectivity index indicates that the compound is less toxic to normal cell lines compared to cancerous ones, suggesting a favorable therapeutic window.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

- Inhibition of bacterial cell wall synthesis.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds with modifications in their structure. For instance:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited MIC values as low as 0.25 µg/mL against S. aureus, indicating that structural modifications can significantly enhance activity .

- Antitumor Activity Assessment : Another study focused on the anticancer potential of morpholino-containing compounds, showing that modifications at the benzamide position could lead to enhanced cytotoxicity against various cancer cell lines, reinforcing the importance of structure-activity relationships in drug design .

Q & A

Q. What are the key synthetic pathways and critical steps for synthesizing 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrazole and benzamide moieties. Critical steps include:

- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/EtOH) .

- Morpholino Acetylation : Coupling 2-morpholinoacetyl chloride to the tetrazole intermediate via nucleophilic substitution .

- Benzamide Conjugation : Amide bond formation between the activated carboxylic acid (e.g., 2,6-difluorobenzoic acid) and the aniline derivative using coupling agents like HATU or DCC/DMAP .

- Purification : Chromatographic techniques (e.g., flash column chromatography or preparative HPLC) are essential to isolate the final compound with >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:

- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon backbone connectivity (e.g., distinguishing morpholino protons at δ 3.5–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-Ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if crystalline material is obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases) at varying concentrations (IC50 determination) .

- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with recombinant proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during tetrazole ring formation?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

- Real-Time Monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .

Q. How should researchers address discrepancies in reported IC50 values across different biological assays?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time .

- Validate Compound Stability : Perform HPLC analysis post-assay to confirm integrity (e.g., hydrolysis of morpholino or tetrazole groups) .

- Cross-Validate Targets : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out assay-specific artifacts .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from fluorine atoms) for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.